molecular formula C17H15FO3 B2858097 3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid CAS No. 1096862-66-6

3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid

Cat. No. B2858097
CAS RN: 1096862-66-6
M. Wt: 286.302
InChI Key: FQAVQTSHGYTFEQ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid” is a chemical compound with the CAS Number: 1096862-66-6 . It has a molecular weight of 286.30 and its molecular formula is C17H15FO3 .

Scientific Research Applications

Photoalignment of Liquid Crystals

One application of compounds structurally related to 3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid is in the photoalignment of liquid crystals. Research has demonstrated that prop-2-enoates derived from thiophene and fluorinated phenols promote excellent photoalignment in commercial nematic liquid crystals. The alignment quality depends on the fluorination level and the thiophene's position within the molecule. Materials exhibiting superior photoalignment have potential uses in LCD technology (Hegde et al., 2013).

Structural Investigation through Spectroscopy and DFT

Another related compound, 2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, was extensively studied using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. This research provides insights into the compound's structural stabilization through various intermolecular interactions, offering a basis for understanding the chemical behavior and potential applications of similar compounds in material science (Venkatesan et al., 2016).

Renewable Building Blocks for Materials Science

Phloretic acid, a compound with similarities in phenolic structure, has been explored as a renewable building block for enhancing reactivity towards benzoxazine ring formation, an alternative to phenol. This approach demonstrates the potential of renewable phenolic compounds in developing bio-based materials with applications ranging from coatings to composites (Trejo-Machin et al., 2017).

Synthesis and Chemical Reactions

The synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester have been explored, demonstrating the potential for creating novel compounds with specific chemical properties through reactions like nucleophilic substitution and cyclization. Such research contributes to the development of new materials and chemicals with tailored functionalities (Pimenova et al., 2003).

Fluorogenic Substrates for Enzymatic Assays

Compounds structurally similar to 3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid have been identified as excellent fluorogenic substrates for horseradish peroxidase-mediated reactions. This discovery opens up new avenues for developing sensitive and rapid assays for hydrogen peroxide and peroxidase, important in various biomedical and environmental applications (Zaitsu & Ohkura, 1980).

properties

IUPAC Name

(E)-3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO3/c1-2-12-4-3-5-15(10-12)21-16-8-7-14(18)11-13(16)6-9-17(19)20/h3-11H,2H2,1H3,(H,19,20)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAVQTSHGYTFEQ-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OC2=C(C=C(C=C2)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC=C1)OC2=C(C=C(C=C2)F)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid

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